3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-32-19-13-11-18(12-14-19)23-27-22(31-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFUFKVFQZNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can involve multiple steps, including:
Formation of Quinazolinone Core: : The quinazolinone core can be synthesized using methods such as the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of Benzyl and Methylthio Groups: : Benzylation and methylthiolation can be achieved using benzyl halides and methylthiolating agents, respectively, under suitable conditions.
Oxadiazole Ring Formation: : The 1,2,4-oxadiazole ring can be constructed through cyclization reactions involving hydrazides and suitable carboxylic acids or derivatives.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes to increase yield and reduce cost. This typically includes scaling up reaction conditions and purifying the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group is susceptible to oxidation, forming sulfoxides and sulfones under appropriate conditions.
Reduction: : Nitro groups or oxadiazole rings can be reduced using hydrogenation or metal hydrides.
Substitution: : The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: : Reducing agents like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Electrophiles such as bromine or nitric acid.
Major Products
The products of these reactions depend on the specific conditions and reagents used, but typically include substituted derivatives of the original compound.
Scientific Research Applications
This compound has garnered interest in various fields due to its structural features and potential biological activities.
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Employed in studies involving heterocyclic chemistry and the reactivity of quinazolinone derivatives.
Biology
Investigated for its potential as an antimicrobial or antiviral agent.
Studied for its interactions with biological macromolecules, such as enzymes or receptors.
Medicine
Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Evaluated in preclinical models for its pharmacokinetic and pharmacodynamic properties.
Industry
Potential use in the development of novel materials or catalysts.
Investigated for its role in chemical sensors or electronic devices.
Mechanism of Action
The biological effects of 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are often mediated by its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Signaling pathways related to cell proliferation, inflammation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Physicochemical Comparisons
Biological Activity
The compound 3-benzyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article will explore its biological activity, including relevant case studies and research findings.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
It features a quinazolinone core substituted with a benzyl group and a thioether linkage to an oxadiazole moiety. The synthesis typically involves multi-step reactions that include the formation of the quinazolinone scaffold followed by functionalization at various positions.
Biological Activity Overview
Research indicates that derivatives of quinazolinones exhibit a wide range of biological activities. The specific compound has been evaluated for several pharmacological properties:
-
Antimicrobial Activity :
- Studies have shown that quinazolinone derivatives possess significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds structurally related to our target have displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, including both Gram-positive and Gram-negative bacteria .
- The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .
- Anti-inflammatory Properties :
- Cytotoxic Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazolinone derivatives found that those with a methylthio group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The compound demonstrated potent activity against common pathogens like E. coli and Pseudomonas aeruginosa, with MIC values ranging from 8 to 32 µg/mL .
Case Study 2: Anti-inflammatory Activity
In vitro assays evaluating the anti-inflammatory effects of similar compounds revealed that they significantly reduced the production of nitric oxide in macrophage cell lines stimulated with lipopolysaccharides (LPS). The observed IC50 values were comparable to standard anti-inflammatory drugs .
Data Tables
Q & A
Q. What are the established synthetic routes for this quinazolinone derivative, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions. For analogous quinazolinone-thiazole hybrids, intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one are first prepared by condensing N-methyl anthranilic acid with thiophene-2-carboxylic acid. A second intermediate, 4-substituted phenyl-1,3-thiazol-2-amine , is synthesized via cyclization of aromatic aldehydes and thiourea. The final step involves refluxing these intermediates in dry methanol with K₂CO₃ under anhydrous conditions to form the quinazolinone core. Yields (~79%) and purity depend on recrystallization from methanol/acetone (1:1) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1661 cm⁻¹, C-S stretch at ~700 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positioning (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons in the 7.0–8.5 ppm range).
- Mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Cross-validation with elemental analysis (C, H, N, S) ensures purity .
Q. What solvent systems and conditions optimize the cyclization step?
Methodological Answer: Anhydrous methanol with K₂CO₃ as a base, refluxed at 70–80°C for 4–5 hours, is optimal for cyclization. Polar aprotic solvents like DMF may improve solubility for bulkier substituents. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can computational docking studies elucidate binding interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like Mycobacterium tuberculosis enoyl-ACP reductase (based on anti-tubercular activity of analogs) .
- Ligand Preparation : Optimize the compound’s 3D structure using tools like Gaussian (DFT-B3LYP/6-31G*).
- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
- Validation : Compare binding affinities with known inhibitors and correlate with in vitro activity (e.g., MIC values). Adjust for tautomeric states of the oxadiazole ring .
Q. What strategies mitigate discrepancies in biological activity data across assay models?
Methodological Answer:
- Assay Standardization : Use consistent bacterial strains (e.g., M. tuberculosis H37Rv) and incubation periods (e.g., 7 days for MIC determination).
- Solubility Control : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid solvent interference.
- Data Normalization : Include reference drugs (e.g., isoniazid) in each assay batch. Statistical tools like ANOVA can identify outliers due to pH, temperature, or media composition variations .
Q. What catalytic systems improve regioselectivity in 1,2,4-oxadiazole ring formation?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. hours) and enhances regioselectivity by minimizing side reactions.
- Heterogeneous Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yields (~85%) for analogous thioether linkages.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
